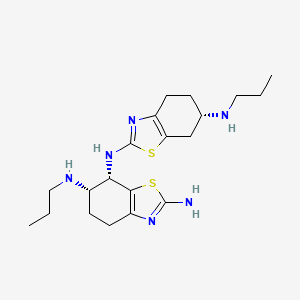
Pramipexole Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole Dimer Impurity is an organic impurity associated with pramipexole, a non-ergot dopamine agonist primarily used to treat symptoms of Parkinson’s disease and Restless Legs Syndrome . This impurity consists of two pramipexole molecules connected by a conjugated bond, resulting in unique properties such as good solubility, thermal stability, and strong polymer characteristics .
Métodos De Preparación
The preparation of Pramipexole Dimer Impurity involves both chemical synthesis and polymerization methods. Chemical synthesis typically involves linking two pramipexole monomers under appropriate conditions . An efficient synthetic approach was developed to confirm the proposed degradation pathway and structure of the impurity .
Análisis De Reacciones Químicas
Pramipexole Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance techniques . Major products formed from these reactions include (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
Aplicaciones Científicas De Investigación
Pramipexole Dimer Impurity has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure provides good electronic transport and optical properties, making it suitable for use in organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs) . Additionally, it is used in the stability study of pramipexole extended-release tablets .
Mecanismo De Acción
it is known that pramipexole, the parent compound, exerts its effects by stimulating dopamine receptors in the striatum of the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome . The impurity likely interacts with similar molecular targets and pathways.
Comparación Con Compuestos Similares
Pramipexole Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other pramipexole-related compounds. Similar compounds include pramipexole hydrochloride impurity BI-II786BS and pramipexole EP impurity C . These compounds share some structural similarities but differ in their specific molecular configurations and properties.
Propiedades
Fórmula molecular |
C20H32N6S2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(6S,7S)-6-N-propyl-7-N-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6,7-triamine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-22-12-5-6-13-16(11-12)27-20(25-13)26-17-14(23-10-4-2)7-8-15-18(17)28-19(21)24-15/h12,14,17,22-23H,3-11H2,1-2H3,(H2,21,24)(H,25,26)/t12-,14-,17-/m0/s1 |
Clave InChI |
SNJGCKPELLDJTC-JDFRZJQESA-N |
SMILES isomérico |
CCCN[C@H]1CCC2=C(C1)SC(=N2)N[C@H]3[C@H](CCC4=C3SC(=N4)N)NCCC |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)NC3C(CCC4=C3SC(=N4)N)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


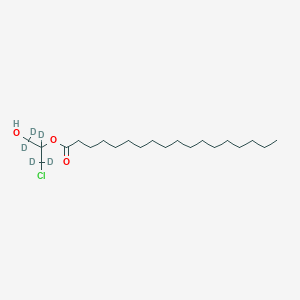
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)
![5-[2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-hydroxybenzaldehyde](/img/structure/B13845626.png)
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
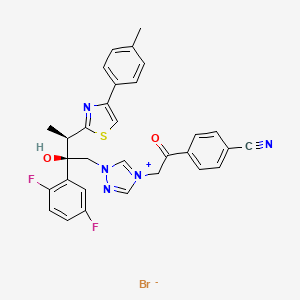

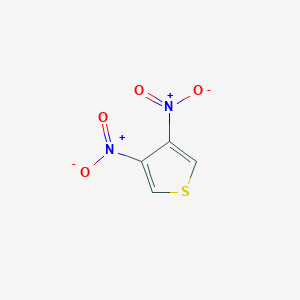
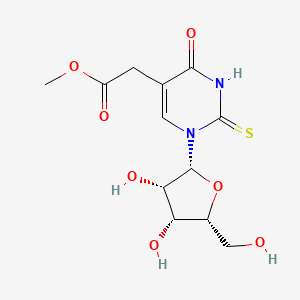
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
